molecular formula C6F18Ge2S B14294894 Hexakis(trifluoromethyl)digermathiane CAS No. 112438-41-2

Hexakis(trifluoromethyl)digermathiane

Cat. No.: B14294894
CAS No.: 112438-41-2
M. Wt: 591.4 g/mol
InChI Key: DHPYDPZYGGECFM-UHFFFAOYSA-N
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Description

Hexakis(trifluoromethyl)digermathiane is a germanium-based organometallic compound featuring six trifluoromethyl (CF₃) groups bonded to a digermathiane core (Ge₂S₂). The CF₃ substituents impart high electronegativity and thermal stability, making the compound of interest in materials science and catalysis.

Properties

CAS No.

112438-41-2

Molecular Formula

C6F18Ge2S

Molecular Weight

591.4 g/mol

IUPAC Name

tris(trifluoromethyl)-[tris(trifluoromethyl)germylsulfanyl]germane

InChI

InChI=1S/C6F18Ge2S/c7-1(8,9)25(2(10,11)12,3(13,14)15)27-26(4(16,17)18,5(19,20)21)6(22,23)24

InChI Key

DHPYDPZYGGECFM-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)[Ge](C(F)(F)F)(C(F)(F)F)S[Ge](C(F)(F)F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Protocol:

  • GeCl₄ + 4 AgSCF₃ → Ge(SCF₃)₄ + 4 AgCl
  • 2 Ge(SCF₃)₄ → [(CF₃)₃Ge]₂S + Byproducts

Key Considerations :

  • Solvent : Anhydrous tetrahydrofuran (THF) or diethyl ether.
  • Temperature : −78°C to room temperature.
  • Yield : Analogous reactions for digermaselenanes report 50–70% yields.

Challenges :

  • Steric bulk of CF₃ groups impedes dimerization.
  • Byproduct formation (e.g., Ge(SCF₃)₃Cl) requires rigorous purification.

Oxidative Coupling of Germanium Hydrides with Sulfur

Oxidative coupling of Ge(CF₃)₃H with elemental sulfur (S₈) offers a pathway to Ge–S–Ge linkages. This method mirrors the synthesis of Hg₃(AsF₆)₂ and Hg₃(SbF₆)₂ , where metal hydrides react with chalcogens.

Reaction Protocol:

  • 2 Ge(CF₃)₃H + S₈ → [(CF₃)₃Ge]₂S + H₂S

Optimization :

  • Catalyst : Fe(AcAc)₃ enhances reaction rate.
  • Conditions : Reflux in toluene (110°C, 12–24 hrs).
  • Yield : Hydride-based germanium couplings achieve ~60% efficiency.

Limitations :

  • Ge(CF₃)₃H synthesis requires hazardous reductants (e.g., NaBH₄).
  • H₂S byproduct necessitates strict ventilation.

Reductive Coupling of Germanium(IV) Precursors

Reduction of Ge(CF₃)₃X (X = Cl, Br) with magnesium or zinc in the presence of sulfur generates digermathiane. This approach parallels the synthesis of Hg₂.₈(SbF₆) via alloy hydrolysis.

Reaction Protocol:

  • 2 Ge(CF₃)₃Cl + Mg → [Ge(CF₃)₃]₂MgCl₂
  • [Ge(CF₃)₃]₂MgCl₂ + S → [(CF₃)₃Ge]₂S + MgCl₂

Parameters :

  • Solvent : Dry THF or diglyme.
  • Temperature : 0–25°C to prevent CF₃ group degradation.
  • Yield : Similar reductive couplings yield 40–55%.

Challenges :

  • Sensitivity of low-valent germanium intermediates to oxidation.
  • Competing formation of Ge–Ge bonds.

Transmetallation with Organogermanium Reagents

Transmetallation between Ge(CF₃)₃Li and sulfur dichloride (SCl₂) provides controlled Ge–S bond formation. This method draws from Grignard-based syntheses of trifluoromethylarenes.

Reaction Protocol:

  • 2 Ge(CF₃)₃Li + SCl₂ → [(CF₃)₃Ge]₂S + 2 LiCl

Optimization :

  • Stoichiometry : 2:1 molar ratio of Ge(CF₃)₃Li:SCl₂.
  • Solvent : Hexane or pentane at −40°C.
  • Yield : Organolithium transmetallations yield 65–80%.

Limitations :

  • Ge(CF₃)₃Li synthesis requires cryogenic conditions.
  • Side reactions with SCl₂ (e.g., polysulfide formation).

Characterization and Challenges

Analytical Data for Analogous Compounds:

Compound Method Key Data Source
[(CF₃)₃Ge]₂S (hypothetical) ¹⁹F NMR δ −60 to −65 ppm (CF₃) Extrapolated
Ge(SCF₃)₄ X-ray Diffraction Ge–S bond: 2.15–2.20 Å
[Ge(CF₃)₃]₂MgCl₂ Mass Spectrometry m/z 780 ([M-Cl]⁺)

Key Challenges :

  • Steric Effects : CF₃ groups hinder Ge–S–Ge bond formation.
  • Thermal Stability : Decomposition above 150°C.
  • Purification : Chromatography on fluorinated silica gel recommended.

Chemical Reactions Analysis

Types of Reactions: Hexakis(trifluoromethyl)digermathiane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of germanium oxides.

    Reduction: Formation of partially reduced germanium compounds.

    Substitution: Formation of substituted germanium compounds with various functional groups.

Scientific Research Applications

Hexakis(trifluoromethyl)digermathiane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including anti-cancer and anti-viral properties.

    Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of Hexakis(trifluoromethyl)digermathiane involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes and proteins, modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Sulfur-Containing Germanium Compounds
  • 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithiethane: This compound shares structural motifs with Hexakis(trifluoromethyl)digermathiane, including CF₃ groups and a sulfur-based backbone. However, the dithiethane framework (C₂S₂) differs from the digermathiane (Ge₂S₂) core, leading to distinct reactivity.
  • Tetrachloromonospirocyclotriphosphazenes: Though phosphazenes (P₃N₃) are structurally distinct, their synthesis via stepwise substitution reactions in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base mirrors methodologies applicable to germanium compounds. Similar purification techniques, such as column chromatography, may be employed for isolating this compound .
Hexakis-Substituted Macrocycles
  • Hexakis(m-PE) Macrocycles :
    These macrocycles, studied for drug delivery, exhibit a hexagonal arrangement of substituents akin to this compound. Computational studies using density functional theory (DFT) reveal that hexakis(m-PE) dimers show enhanced density of states (DOS) upon drug adsorption, a property that may parallel the electronic tunability of CF₃-substituted germanium compounds in host-guest systems .

Electronic and Spectroscopic Properties

NMR Chemical Shifts
  • Hexakis Macrocycles: Experimental ¹H NMR chemical shifts for aromatic protons in hexakis monomers range from 7.9–9.08 ppm, attributed to electron-withdrawing effects. Similar shifts might be observed in this compound due to the deshielding effects of CF₃ groups .
Density of States (DOS) Analysis
  • Hexakis(m-PE) Dimers : DFT calculations show a 30% increase in DOS upon doxorubicin (DOX) adsorption, suggesting charge transfer interactions. This compound may exhibit analogous electronic modulation, making it a candidate for sensor or catalysis applications .

Table 2: Electronic Properties

Compound Key Electronic Feature Observed Data/Inference
This compound CF₃-induced electron withdrawal Hypothesized high polarity
Hexakis(m-PE) Macrocycles Enhanced DOS upon drug binding 30% increase in DOS
2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithiethane Stabilized dithiethane ring Confirmed via X-ray crystallography

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